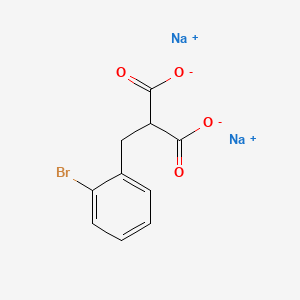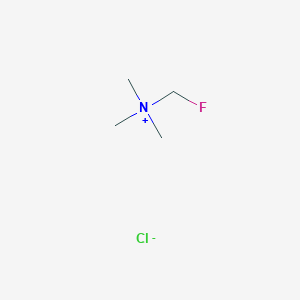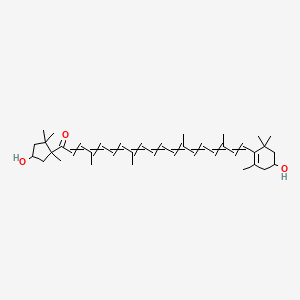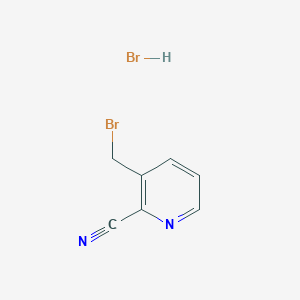![molecular formula C17H13BrN2O3 B12504301 [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Bromofenil)-1,2,4-oxadiazol-5-il]metil 4-metilbenzoato es un compuesto químico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos que contienen un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [3-(4-Bromofenil)-1,2,4-oxadiazol-5-il]metil 4-metilbenzoato típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 4-bromobenzohidrazida con metil 4-metilbenzoato en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del anillo de oxadiazol.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de técnicas de purificación adecuadas para obtener el producto deseado con un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
[3-(4-Bromofenil)-1,2,4-oxadiazol-5-il]metil 4-metilbenzoato puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución aromática nucleófila.
Oxidación y Reducción: El anillo de oxadiazol puede ser sometido a oxidación o reducción bajo condiciones apropiadas.
Hidrólisis: El grupo éster en la porción de metilbenzoato puede hidrolizarse para formar el ácido carboxílico correspondiente.
Reactivos y Condiciones Comunes
Sustitución Aromática Nucleófila: Se pueden utilizar reactivos como metóxido de sodio o terc-butóxido de potasio.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Hidrólisis: Se pueden utilizar condiciones ácidas o básicas, con reactivos como ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).
Principales Productos Formados
Reacciones de Sustitución: Productos con diferentes sustituyentes en el anillo fenilo.
Oxidación: Derivados oxidados del anillo de oxadiazol.
Reducción: Formas reducidas del anillo de oxadiazol.
Hidrólisis: Ácido 4-metilbenzoico y la hidrazida correspondiente.
Aplicaciones Científicas De Investigación
Química
En química, [3-(4-Bromofenil)-1,2,4-oxadiazol-5-il]metil 4-metilbenzoato se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y Medicina
En la investigación biológica y medicinal, este compuesto tiene aplicaciones potenciales como un farmacóforo. El anillo de oxadiazol es conocido por su bioactividad, y los derivados de este compuesto podrían explorarse por sus propiedades antimicrobianas, antifúngicas o anticancerígenas.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros y cristales líquidos. Sus propiedades estructurales lo hacen adecuado para su incorporación en materiales con características electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de [3-(4-Bromofenil)-1,2,4-oxadiazol-5-il]metil 4-metilbenzoato no está bien documentado. Los oxadiazoles son conocidos por interactuar con varios objetivos biológicos, incluidas enzimas y receptores. El grupo bromofenilo puede mejorar la afinidad de unión del compuesto a objetivos moleculares específicos, mientras que el anillo de oxadiazol puede participar en enlaces de hidrógeno y otras interacciones.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol
- N-(4-(4-Bromofenil)tiazol-2-il)-2-cloroacetamida
- 2-{[4-(4-Bromofenil)piperazin-1-il)]metil}-4-(3-clorofenil)-5-(4-metoxifenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona
Unicidad
Lo que diferencia a [3-(4-Bromofenil)-1,2,4-oxadiazol-5-il]metil 4-metilbenzoato es su combinación del anillo de oxadiazol con los grupos bromofenilo y metilbenzoato. Esta estructura única proporciona un equilibrio de propiedades electrónicas y estéricas, convirtiéndolo en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H13BrN2O3 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H13BrN2O3/c1-11-2-4-13(5-3-11)17(21)22-10-15-19-16(20-23-15)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 |
Clave InChI |
QWJGFEGOAYHWRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid](/img/structure/B12504220.png)
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)




![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)

